molecular formula C17H18O3 B010134 4'-Methoxy-3-(2-methoxyphenyl)propiophenone CAS No. 109089-84-1

4'-Methoxy-3-(2-methoxyphenyl)propiophenone

Cat. No.: B010134
CAS No.: 109089-84-1
M. Wt: 270.32 g/mol
InChI Key: JBDIZXRXBPHDMU-UHFFFAOYSA-N
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Description

4’-Methoxy-3-(2-methoxyphenyl)propiophenone is an organic compound belonging to the class of aromatic ketones. It is characterized by the presence of a propiophenone structure with methoxy substituents at the 4’ and 2 positions on the phenyl rings. The molecular formula of this compound is C17H18O3, and it has a molecular weight of 270.32 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing 4’-Methoxy-3-(2-methoxyphenyl)propiophenone involves the reaction of 2-methoxybenzaldehyde with 4-methoxyacetophenone in the presence of a base such as sodium hydroxide. The reaction typically occurs in an ethanol solvent and requires heating under reflux conditions .

Industrial Production Methods

In industrial settings, the synthesis of 4’-Methoxy-3-(2-methoxyphenyl)propiophenone can be achieved through a similar process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the recycling of solvents and reagents is often employed to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4’-Methoxy-3-(2-methoxyphenyl)propiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4’-Methoxy-3-(2-methoxyphenyl)propiophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-Methoxy-3-(2-methoxyphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress or inflammation, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2’-Methoxy-3-(4-methoxyphenyl)propiophenone
  • 3’-Methoxy-3-(4-methoxyphenyl)propiophenone
  • 4’-Methylpropiophenone
  • Propiovanillone

Uniqueness

4’-Methoxy-3-(2-methoxyphenyl)propiophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups at the 4’ and 2 positions enhances its reactivity and potential for various applications compared to other similar compounds .

Properties

IUPAC Name

3-(2-methoxyphenyl)-1-(4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-19-15-10-7-13(8-11-15)16(18)12-9-14-5-3-4-6-17(14)20-2/h3-8,10-11H,9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDIZXRXBPHDMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644163
Record name 3-(2-Methoxyphenyl)-1-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109089-84-1
Record name 3-(2-Methoxyphenyl)-1-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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